2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine
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Overview
Description
2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C12H17ClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine typically involves the reaction of 2-chloro-5-bromopyridine with 1-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The process involves careful control of temperature, pressure, and reaction time to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation and Reduction Reactions: Products include N-oxides and amines.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Scientific Research Applications
2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine: A similar compound with an additional methyl group on the pyridine ring.
2-Chloro-5-(1-methylpiperidin-2-yl)pyridine: A compound with a methyl group instead of an ethyl group on the piperidine ring.
Uniqueness
2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the piperidine ring and the chlorine atom on the pyridine ring allows for unique interactions with biological targets and specific reactivity in chemical reactions .
Properties
Molecular Formula |
C12H17ClN2 |
---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
2-chloro-5-(1-ethylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C12H17ClN2/c1-2-15-8-4-3-5-11(15)10-6-7-12(13)14-9-10/h6-7,9,11H,2-5,8H2,1H3 |
InChI Key |
NUNGUNMCCLKYSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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